3-Bromo-5-chloro-2-hydroxybenzophenone
Description
Significance of Benzophenone (B1666685) Derivatives in Advanced Chemical Research
Benzophenone and its derivatives are recognized as versatile scaffolds in medicinal chemistry and materials science. They are found in a variety of biologically active natural products and synthetic compounds. The core benzophenone structure serves as a key building block for the synthesis of molecules with a wide range of pharmacological activities. While specific research on 3-Bromo-5-chloro-2-hydroxybenzophenone is not extensively documented in publicly available literature, the broader class of benzophenone derivatives has been investigated for numerous applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 85346-47-0 sigmaaldrich.com |
| Molecular Formula | C₁₃H₈BrClO₂ sigmaaldrich.com |
| Molecular Weight | 311.56 g/mol sigmaaldrich.com |
| Melting Point | 115-119 °C sigmaaldrich.com |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Note: This data is based on information from chemical suppliers as detailed research findings are limited.
Scope and Objectives of Research on this compound
The synthesis of such a multi-substituted benzophenone would likely involve a multi-step process. A common method for the formation of the benzophenone core is the Friedel-Crafts acylation. This reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For this compound, a plausible synthetic route could involve the Friedel-Crafts acylation of a substituted phenol (B47542) with benzoyl chloride. The starting material would likely be 2-bromo-4-chlorophenol, which would be acylated with benzoyl chloride. The reaction conditions, including the choice of Lewis acid and solvent, would be critical to control the regioselectivity and yield of the desired product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-chloro-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAACDYIERDIOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351028 | |
| Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85346-47-0 | |
| Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloro-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Chloro 2 Hydroxybenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-5-chloro-2-hydroxybenzophenone, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be required for a complete assignment of all proton and carbon signals.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The substituted benzoyl ring contains two aromatic protons, while the phenyl ring contains five. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen would likely cause the hydroxyl proton to appear as a sharp singlet at a significantly downfield chemical shift, typically in the range of 11-12 ppm.
The two protons on the disubstituted aromatic ring are expected to appear as doublets due to ortho-coupling. Their precise chemical shifts would be influenced by the electronic effects of the bromo, chloro, hydroxyl, and benzoyl substituents. The five protons of the unsubstituted phenyl ring would likely appear as a more complex multiplet in the typical aromatic region (7-8 ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| OH | ~11-12 | Singlet | - |
| H-4 | Aromatic Region | Doublet | ~2-3 Hz (meta-coupling) |
| H-6 | Aromatic Region | Doublet | ~2-3 Hz (meta-coupling) |
| Phenyl H (ortho) | Aromatic Region | Multiplet | ortho & meta coupling |
| Phenyl H (meta) | Aromatic Region | Multiplet | ortho & meta coupling |
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has 13 carbon atoms, and due to the lack of symmetry, 13 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around 190-200 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electronegative atoms (Br, Cl, O) will have their signals shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~190-200 |
| Aromatic C-OH | ~155-160 |
| Aromatic C-Br | ~110-115 |
| Aromatic C-Cl | ~125-130 |
| Other Aromatic C | ~115-140 |
| Phenyl C-ipso | ~135-140 |
| Phenyl C-ortho | ~128-132 |
| Phenyl C-meta | ~128-132 |
2D NMR Techniques for Structural Elucidation
To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, helping to identify adjacent protons within the aromatic rings. An HSQC spectrum would establish the correlation between each proton and the carbon atom to which it is directly attached. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish long-range correlations between protons and carbons, confirming the connectivity of the entire molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadness resulting from the intramolecular hydrogen bonding. The sharp and strong absorption peak for the carbonyl (C=O) group is expected to appear at a lower wavenumber, around 1630-1650 cm⁻¹, due to the conjugation with the aromatic ring and the intramolecular hydrogen bond. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 1000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydrogen-bonded) | 3100-3500 | Broad, Medium |
| Aromatic C-H stretch | 3000-3100 | Medium |
| C=O stretch (conjugated, H-bonded) | 1630-1650 | Strong, Sharp |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong |
| C-O stretch | 1200-1300 | Medium |
| C-Cl stretch | 700-800 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While the O-H and C=O stretching vibrations are strong in IR, they are often weaker in Raman spectra. Conversely, the symmetric vibrations of the aromatic rings and the C-Br and C-Cl bonds are expected to give rise to strong and characteristic signals in the Raman spectrum. This technique would be particularly useful for confirming the presence and substitution pattern of the halogen atoms on the aromatic ring.
The required data points, including UV-Vis absorption maxima and molar extinction coefficients, solvent effects on its electronic spectra, detailed mass spectrometry fragmentation patterns, and X-ray crystallography data (crystal system, space group, bond lengths, angles, and dihedral angles), could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection. Information available from commercial suppliers confirms the compound's identity and molecular weight but does not provide the in-depth analytical data necessary to fulfill the instructions.
X-ray Crystallography for Solid-State Molecular Structure
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonds, halogen bonds, and other weak non-covalent interactions, creating a complex and stable three-dimensional network.
A foundational feature of 2-hydroxybenzophenone (B104022) derivatives is the formation of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen atom. nih.govias.ac.in This interaction results in the formation of a stable six-membered ring, significantly influencing the molecule's conformation and planarity. This intramolecular bond is a primary motif that dictates the initial geometry of the molecule before it assembles into a larger crystal lattice.
In the crystalline state, intermolecular hydrogen bonds , although weaker than the intramolecular ones, play a significant role in connecting adjacent molecules. acs.orgacs.orgbohrium.com These typically involve C-H donors from the phenyl rings and the carbonyl oxygen atom as an acceptor, forming C-H···O interactions. These bonds help in the formation of chains or dimeric structures that extend in one or two dimensions.
Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules are anticipated to be a significant contributor to the crystal packing. acs.orgacs.orgbohrium.com These interactions can occur in either a face-to-face or an offset (parallel-displaced) manner, depending on the steric and electronic influences of the substituents. The interplay between these π-π stacking and hydrogen or halogen bonds often leads to the formation of well-defined layered or herringbone motifs.
The culmination of these varied intermolecular forces is a highly organized crystal lattice. The specific packing motif will be a direct consequence of the energetic optimization of these competing and cooperating interactions, influenced by the steric bulk and electronic nature of the bromo and chloro substituents.
Interactive Data Table of Potential Intermolecular Interactions
The following table summarizes the likely intermolecular interactions and their typical geometric parameters, as inferred from studies on analogous substituted benzophenones. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Intramolecular Hydrogen Bond | O-H | O=C | ~1.8 - 1.9 |
| Intermolecular Hydrogen Bond | C-H | O=C | ~2.2 - 2.8 |
| Halogen Bond | C-Br / C-Cl | O=C | ~2.8 - 3.5 |
| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | ~3.3 - 3.8 |
Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 Chloro 2 Hydroxybenzophenone
Nucleophilic and Electrophilic Substitution Reactions on Halogenated Aromatic Rings
The halogenated phenyl ring of 3-Bromo-5-chloro-2-hydroxybenzophenone is subject to both nucleophilic and electrophilic substitution, although the reaction conditions and regioselectivity are heavily influenced by the existing substituents. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). masterorganicchemistry.comlibretexts.org In this compound, the benzoyl group is a powerful electron-withdrawing group. However, it is positioned meta to the chlorine atom and para to the bromine atom. The presence of the activating hydroxyl group and the deactivating nature of the halogens complicates the ring's susceptibility to SNAr reactions. researchgate.net Generally, the ring is not considered strongly activated for nucleophilic substitution under standard conditions, and forcing conditions would likely be required to displace either the bromine or chlorine atoms with nucleophiles like alkoxides or amines. researchgate.net
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution reactions on this molecule are also complex due to conflicting directing effects. masterorganicchemistry.commsu.edu The hydroxyl group is a potent activating ortho, para-director. The bromine and chlorine atoms are deactivating but also direct incoming electrophiles to the ortho and para positions. The benzoyl group is strongly deactivating and a meta-director. researchgate.net
Analyzing the directing effects on the substituted ring:
The hydroxyl group at C2 directs towards C3 (blocked by Br) and C5 (blocked by Cl).
The benzoyl group at C1 directs towards C3 and C5 (both blocked).
The bromine atom at C3 directs towards C2 (blocked by OH) and C4.
The chlorine atom at C5 directs towards C2 (blocked by OH) and C4.
Based on this analysis, the C4 position is the most likely site for electrophilic attack, as it is targeted by both the bromo and chloro substituents. However, the cumulative electron-withdrawing and deactivating effects of the benzoyl group and the two halogens mean that the ring is significantly deactivated towards electrophilic attack. researchgate.net Consequently, harsh reaction conditions would be necessary to achieve further substitution, such as nitration or halogenation. researchgate.net
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group is a primary site for derivatization, offering pathways to a variety of functional modifications.
Phenolic ketones can undergo specific oxidation reactions, most notably the Dakin oxidation. researchgate.net This reaction involves treating an ortho- or para-hydroxyaryl aldehyde or ketone with alkaline hydrogen peroxide. cdnsciencepub.com In this process, the benzoyl group is cleaved and replaced by a second hydroxyl group. researchgate.net Applying this to this compound would be expected to yield 3-bromo-5-chlorocatechol, with the concurrent release of benzoic acid as a byproduct. researchgate.netcdnsciencepub.com This transformation provides a route from the benzophenone (B1666685) scaffold to highly substituted catechol derivatives. researchgate.net
The nucleophilic character of the phenolic oxygen allows for straightforward esterification and etherification reactions. ijraset.comrsc.org
Esterification: The hydroxyl group can be readily acylated to form phenyl esters. This is typically achieved by reacting the parent molecule with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and facilitate the reaction. ijraset.com
Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. byjus.comwikipedia.org This method involves a two-step process: first, the phenolic proton is removed by a strong base (e.g., sodium hydride, sodium hydroxide) to generate a more nucleophilic phenoxide ion. rsc.org This intermediate then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. rsc.orgmasterorganicchemistry.com
| Reaction Type | Reagent Example | Product Structure |
| Esterification | Acetyl Chloride (CH₃COCl) | 3-Bromo-5-chloro-2-(benzoyloxy)phenyl acetate |
| Etherification | Methyl Iodide (CH₃I) | (3-Bromo-5-chloro-2-methoxyphenyl)(phenyl)methanone |
| Etherification | Ethyl Bromide (CH₃CH₂Br) | (3-Bromo-5-chloro-2-ethoxyphenyl)(phenyl)methanone |
Reactions of the Ketone Functionality
The carbonyl group of the ketone is an electrophilic center that readily participates in reduction and condensation reactions.
The ketone functionality can be selectively reduced to a secondary alcohol without affecting the aromatic rings or the carbon-halogen bonds. researchgate.net A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). umass.edumasterorganicchemistry.com This reagent is a mild source of hydride (H⁻) that chemoselectively reduces aldehydes and ketones. commonorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, resulting in the formation of (3-bromo-5-chloro-2-hydroxyphenyl)(phenyl)methanol. researchgate.net
The ketone's carbonyl carbon is susceptible to nucleophilic attack by nitrogen-based nucleophiles, such as hydrazine (B178648) and its derivatives, leading to condensation products. commonorganicchemistry.com The reaction with hydrazine (H₂NNH₂) or substituted hydrazines (e.g., phenylhydrazine) in an acidic medium yields the corresponding hydrazone. researchgate.net This reaction proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone. commonorganicchemistry.comlibretexts.org Such reactions are fundamental in creating Schiff bases and related derivatives. commonorganicchemistry.com
| Reactant | Conditions | Product Class | Product Example |
| Hydrazine (H₂NNH₂) | Acid catalyst (e.g., acetic acid) | Hydrazone | 1-((3-Bromo-5-chloro-2-hydroxyphenyl)(phenyl)methylene)hydrazine |
| Phenylhydrazine (C₆H₅NHNH₂) | Acid catalyst | Phenylhydrazone | 1-((3-Bromo-5-chloro-2-hydroxyphenyl)(phenyl)methylene)-2-phenylhydrazine |
| 2,4-Dinitrophenylhydrazine | Acid catalyst | 2,4-Dinitrophenylhydrazone | 1-((3-Bromo-5-chloro-2-hydroxyphenyl)(phenyl)methylene)-2-(2,4-dinitrophenyl)hydrazine |
Cross-Coupling Reactions for Further Functionalization
The structure of this compound features two halogen atoms, a bromine and a chlorine, attached to one of the aromatic rings. These sites are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond being generally more reactive in oxidative addition to palladium(0) catalysts) allows for selective or sequential functionalization.
Suzuki, Heck, and Sonogashira Coupling Adaptations
The presence of the aryl bromide in this compound makes it a suitable substrate for several key cross-coupling reactions, enabling the introduction of a wide range of organic substituents.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For this compound, this reaction would primarily occur at the more reactive C-Br bond. The reaction allows for the introduction of alkyl, alkenyl, and aryl groups. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govharvard.edu The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
| Parameter | Typical Conditions for Aryl Bromides |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos |
| Boron Reagent | Arylboronic acids, alkylboronic esters |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, often with water |
Heck Reaction:
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. organic-chemistry.org In the case of this compound, this would involve the palladium-catalyzed reaction with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl group at the position of the bromine atom. The reaction typically requires a palladium catalyst, a base (often an amine like triethylamine), and is known for its high trans selectivity. organic-chemistry.orgarkat-usa.org Microwave irradiation has been shown to accelerate Heck coupling reactions significantly. researchgate.net
| Parameter | Typical Conditions for Aryl Bromides |
|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tolyl)₃ |
| Alkene | Styrene, acrylates, acrylonitrile |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
Sonogashira Coupling:
The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne. libretexts.org This reaction, applied to this compound, would result in the formation of an arylethynyl derivative. The reaction is characteristically co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine, which also often serves as the solvent. organic-chemistry.orgsoton.ac.uk Copper-free Sonogashira protocols have also been developed. libretexts.org
| Parameter | Typical Conditions for Aryl Bromides |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Alkyne | Terminal alkynes (e.g., phenylacetylene) |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF, or the amine base itself |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction represents a powerful method for synthesizing aryl amines from this compound. It can be used to introduce primary or secondary amines at the C-Br position. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the broad success and substrate scope of this reaction. wikipedia.orgorganic-chemistry.org
The reaction proceeds via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of base is critical and depends on the specific amine and aryl halide used.
| Parameter | Typical Conditions for Aryl Bromides |
|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos |
| Amine | Primary amines, secondary amines, anilines |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
Formation of Schiff Base Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. internationaljournalcorner.com While much of the literature focuses on the synthesis of Schiff bases from substituted salicylaldehydes, the ketone moiety in this compound can also react with primary amines to form the corresponding ketimine derivatives. mdpi.com
The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the benzophenone, followed by the elimination of a water molecule to form the C=N double bond. The reaction is often catalyzed by acid and may require heating and removal of water to drive the equilibrium towards the product. The presence of the ortho-hydroxyl group can facilitate the reaction and can form an intramolecular hydrogen bond with the imine nitrogen in the resulting Schiff base, which helps to stabilize the molecule. mdpi.comresearchgate.net
For example, the condensation of 3-bromo-5-chloro-salicylaldehyde with isonicotinohydrazide has been reported to yield the corresponding Schiff base. nih.gov Similarly, reaction with 4-hydroxybenzohydrazide produces a Schiff base that can act as a chemosensor. nih.gov While the ketone in this compound is generally less reactive than an aldehyde, similar condensation reactions with various primary amines and hydrazides can be expected under appropriate conditions to yield a diverse range of Schiff base derivatives.
Computational and Theoretical Investigations of 3 Bromo 5 Chloro 2 Hydroxybenzophenone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for examining the structural and electronic characteristics of benzophenone (B1666685) derivatives. Theoretical calculations are frequently performed to complement experimental data and to provide a deeper understanding of molecular properties that are not easily accessible through empirical methods alone. For substituted 2-hydroxybenzophenones, DFT calculations, often at the B3LYP level with a 6-311++G** basis set, are employed to elucidate various aspects of their molecular nature. researchgate.net
A key feature of 2-hydroxybenzophenone (B104022) and its derivatives is the presence of a strong intramolecular hydrogen bond (IHB) between the hydroxyl group at the C2 position and the carbonyl oxygen. This interaction leads to the formation of a stable six-membered ring, which significantly influences the molecule's geometry and properties. researchgate.netrsc.org DFT calculations on similar substituted 2-hydroxybenzophenones have shown that this IHB is a dominant factor in determining the most stable conformation. researchgate.net The optimization of the molecular geometry using DFT would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The electronic properties of 3-Bromo-5-chloro-2-hydroxybenzophenone can be characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov
For substituted benzophenones, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the adjacent phenyl ring. researchgate.net The introduction of electron-withdrawing groups, such as bromine and chlorine, is expected to lower the energies of both the HOMO and LUMO. This, in turn, affects the HOMO-LUMO gap, which can influence the electronic absorption spectra of the molecule. A smaller HOMO-LUMO gap generally corresponds to a red shift (longer wavelength) in the UV-visible absorption spectrum. tandfonline.com
| Parameter | Description | Expected Influence of Br and Cl Substituents |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | Lowered due to inductive electron withdrawal. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | Lowered due to inductive electron withdrawal. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. | May be modulated, influencing electronic transitions. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically shown in red, are indicative of electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.gov
In this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen and the hydroxyl oxygen, making them susceptible to electrophilic interactions. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic rings would show a more complex potential distribution, influenced by the presence of the halogen substituents.
Quantum Chemical Descriptors and Reactivity Indices
Based on the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. These descriptors provide a theoretical basis for understanding the molecule's stability and reactivity. researchgate.net
Key reactivity indices include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of charge transfer.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an electron, calculated as μ2 / 2η.
These descriptors, derived from DFT calculations, offer a quantitative framework for comparing the reactivity of this compound with other related compounds. researchgate.net
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |
| Chemical Softness (S) | 1 / η | Propensity to undergo chemical reactions. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. |
| Chemical Potential (μ) | -χ | Tendency of electrons to escape from the system. |
| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons. |
Intramolecular Hydrogen Bonding (IHB) Analysis
The intramolecular hydrogen bond in 2-hydroxybenzophenones is a subject of extensive theoretical study due to its profound impact on the molecule's properties. researchgate.net In this compound, this O-H···O=C bond is a defining structural feature.
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds, including hydrogen bonds. researchgate.net By examining the topology of the electron density, AIM analysis can characterize the strength and nature of the IHB. Key parameters at the bond critical point (BCP) of the hydrogen bond include:
Electron Density (ρ(r)): The magnitude of the electron density at the BCP is correlated with the strength of the bond.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of closed-shell interactions, such as hydrogen bonds.
Total Electron Energy Density (H(r)): A negative value of H(r) at the BCP suggests a degree of covalent character in the hydrogen bond.
Studies on substituted 2-hydroxybenzophenones have shown that the properties of the IHB are sensitive to the electronic effects of the substituents on the phenyl ring. researchgate.net The electron-withdrawing nature of the bromine and chlorine atoms in this compound would be expected to influence the electron density distribution within the chelated ring, thereby modulating the strength and character of the intramolecular hydrogen bond.
| AIM Topological Parameter | Significance in IHB Analysis |
|---|---|
| Electron Density (ρ(r)) at BCP | Correlates with the strength of the hydrogen bond. |
| Laplacian of Electron Density (∇²ρ(r)) at BCP | A positive value indicates a closed-shell interaction, typical of hydrogen bonds. |
| Total Electron Energy Density (H(r)) at BCP | A negative value suggests partial covalent character of the hydrogen bond. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, intuitive picture of the electron density distribution in terms of Lewis-like structures, revealing donor-acceptor interactions, charge transfer, and hyperconjugation effects that contribute to molecular stability.
For this compound, an NBO analysis would elucidate the electronic interactions stemming from its unique substitution pattern. The analysis typically focuses on the interactions between the filled (donor) and vacant (acceptor) orbitals. Key interactions expected in this molecule include:
Intramolecular Hydrogen Bonding: A significant interaction is anticipated between the lone pair electrons of the carbonyl oxygen (acceptor) and the antibonding orbital of the hydroxyl group's O-H bond (donor). This n(O) → σ*(O-H) interaction is characteristic of intramolecular hydrogen bonds in ortho-hydroxybenzophenones and contributes significantly to the molecule's conformational stability.
Hyperconjugation: The analysis would reveal hyperconjugative interactions involving the phenyl rings. Electron density from the π orbitals of the substituted phenyl ring can delocalize into the antibonding π* orbitals of the carbonyl group (π(C=C) → π*(C=O)). Similarly, delocalization can occur from the carbonyl group to the phenyl rings.
Lone Pair Delocalization: The lone pair electrons on the hydroxyl oxygen and the halogen atoms (bromine and chlorine) can participate in delocalization into the antibonding π* orbitals of the aromatic ring. These n(O/Br/Cl) → π*(ring) interactions increase the electron density on the ring and influence its reactivity and electronic properties.
Inductive and Resonance Effects: NBO analysis quantifies the inductive effects of the electron-withdrawing bromine and chlorine atoms, showing polarization of the σ bonds. It also details the resonance effects, where the lone pairs of the hydroxyl group (electron-donating) and halogens counteract their inductive withdrawal within the π-system.
These interactions are quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which provides an estimate of the stabilization energy associated with each donor-acceptor interaction.
Table 1: Expected Major NBO Interactions in this compound and Their Significance
| Donor NBO | Acceptor NBO | Type of Interaction | Estimated Significance |
|---|---|---|---|
| n(O) of C=O | σ*(O-H) of hydroxyl | Intramolecular Hydrogen Bond | High |
| n(O) of -OH | π*(C=C) of ring | Resonance (electron donation) | Moderate |
| n(Cl) | π*(C=C) of ring | Resonance (electron donation) | Low to Moderate |
| n(Br) | π*(C=C) of ring | Resonance (electron donation) | Low to Moderate |
| π(C=C) of ring | π*(C=O) | Conjugation/Resonance | Moderate |
| σ(C-Br) | σ*(C-C) | Inductive Effect | Moderate |
Spectroscopic Property Simulations
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT) methods, are instrumental in understanding the infrared (IR) and Raman spectra of molecules. nih.gov For this compound, these calculations can predict the frequencies and intensities of the fundamental vibrational modes, aiding in the interpretation of experimental spectra.
The calculated vibrational spectrum is expected to show characteristic peaks corresponding to the various functional groups present in the molecule:
O-H Stretching: Due to the strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, the O-H stretching vibration is expected to be red-shifted to a lower frequency (typically 3000-3200 cm⁻¹) and appear as a broad band.
C=O Stretching: The carbonyl stretching frequency is also influenced by the intramolecular hydrogen bond and conjugation with the phenyl rings. This would likely result in a lower frequency (around 1630-1650 cm⁻¹) compared to an unsubstituted benzophenone.
C-C Aromatic Stretching: Vibrations corresponding to the aromatic rings are expected in the 1400-1600 cm⁻¹ region.
C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations are expected at lower frequencies, typically in the range of 500-800 cm⁻¹ for C-Cl and 400-700 cm⁻¹ for C-Br.
DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), provide a set of harmonic frequencies. ijcce.ac.irnih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Typical Unscaled DFT Frequency Range (cm⁻¹) | Expected Characteristics |
|---|---|---|
| O-H Stretch (H-bonded) | 3000 - 3200 | Broad, Red-shifted |
| C-H Aromatic Stretch | 3000 - 3100 | Sharp, Multiple bands |
| C=O Stretch (H-bonded) | 1630 - 1650 | Strong intensity, Red-shifted |
| C=C Aromatic Stretch | 1400 - 1600 | Multiple bands of varying intensity |
| C-Cl Stretch | 500 - 800 |
Electronic Excitation Simulations (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating the electronic absorption spectra of molecules by calculating their vertical excitation energies and oscillator strengths. rsc.org For this compound, TD-DFT calculations can provide insights into the nature of its electronic transitions.
The UV-Vis spectrum of benzophenones is generally characterized by two main types of electronic transitions:
n→π* transition: This transition involves the excitation of an electron from a non-bonding (n) orbital, primarily localized on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. This is typically a weak absorption band observed at longer wavelengths.
π→π* transition: This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, delocalized over the conjugated system of the benzophenone core. This transition is generally more intense and occurs at shorter wavelengths. scialert.net
In this compound, the presence of substituents will modify these transitions:
The hydroxyl group (an auxochrome) is expected to cause a red shift (bathochromic shift) in the π→π* transition due to the extension of the conjugated system by its lone pair electrons.
The bromo and chloro groups (halogens) also have lone pairs that can participate in resonance, potentially leading to a red shift. However, their strong inductive effect can also influence the orbital energies.
TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations can also reveal the specific molecular orbitals involved in each electronic excitation, confirming the n→π* or π→π* character of the transitions.
Redox Property Predictions (Cyclic Voltammetry Simulations)
Theoretical Reduction Potentials and Orbital Energy Levels
The redox properties of this compound, particularly its reduction potential, can be predicted computationally. The reduction of benzophenones typically occurs in two successive one-electron steps, first forming a radical anion and then a dianion. researchgate.net The first reduction potential is of primary interest and is directly related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy implies that the molecule is more easily reduced, corresponding to a less negative (or more positive) reduction potential.
Computational methods can estimate the LUMO energy, and correlations can be drawn between these energies and experimentally determined reduction potentials. While direct simulation of cyclic voltammograms is complex, the theoretical reduction potential can be estimated using thermodynamic cycles and calculated Gibbs free energies of the neutral molecule and its reduced form.
For this compound, the LUMO is expected to be a π* orbital primarily localized on the benzoyl moiety. The energy of this orbital will be a key determinant of the molecule's susceptibility to reduction.
Influence of Substituents on Redox Behavior
The substituents on the phenyl ring have a profound impact on the redox behavior of the benzophenone core. nih.gov Their electronic effects—whether they are electron-donating or electron-withdrawing—alter the energy of the LUMO and thus the reduction potential.
Electron-Withdrawing Groups (EWGs): The bromo and chloro substituents are strongly electron-withdrawing due to their high electronegativity (inductive effect). researchgate.net This effect withdraws electron density from the aromatic ring and the attached carbonyl group, stabilizing the LUMO. A lower LUMO energy makes the molecule easier to reduce. Therefore, the presence of bromine and chlorine is expected to shift the reduction potential of this compound to a less negative value compared to unsubstituted benzophenone.
Electron-Donating Groups (EDGs): The hydroxyl group is an electron-donating group through resonance, where its lone pair electrons delocalize into the π-system of the ring. This effect increases the electron density on the benzophenone core, destabilizing the LUMO (raising its energy). A higher LUMO energy would make the molecule more difficult to reduce, shifting the reduction potential to a more negative value.
In this compound, these opposing effects are at play. However, the strong inductive withdrawal of the two halogen atoms is expected to dominate over the resonance donation of the single hydroxyl group. Consequently, the net effect should be an increase in the ease of reduction compared to unsubstituted benzophenone, and certainly compared to a benzophenone with only hydroxyl substitution. The electrochemical reduction of halo-substituted benzophenones can be complicated by the potential for reductive cleavage of the carbon-halogen bond. niscpr.res.in
Table 3: Predicted Influence of Substituents on the Redox Properties of the Benzophenone Core
| Substituent | Electronic Effect | Influence on LUMO Energy | Predicted Effect on Reduction Potential |
|---|---|---|---|
| -Br | Inductively Withdrawing, Weakly Donating by Resonance | Lowers | Less Negative |
| -Cl | Inductively Withdrawing, Weakly Donating by Resonance | Lowers | Less Negative |
| -OH | Inductively Withdrawing, Strongly Donating by Resonance | Raises | More Negative |
| Combined Effect in Title Compound | Net Electron-Withdrawing | Lowered | Less Negative (vs. Benzophenone) |
Coordination Chemistry and Metal Complexation with 3 Bromo 5 Chloro 2 Hydroxybenzophenone Derivatives
Role of 2-Hydroxybenzophenones as Ligands in Coordination Chemistry
2-Hydroxybenzophenone (B104022) (HBP) and its derivatives are a significant class of ligands in coordination chemistry due to their structural motif, which is conducive to forming stable metal chelates. Their ability to coordinate with a variety of metal ions has led to extensive research into the synthesis, structure, and properties of the resulting complexes.
The quintessential feature of 2-hydroxybenzophenones as ligands is their capacity for bidentate coordination. These molecules possess two oxygen donor atoms—one from the phenolic hydroxyl group (-OH) at the 2-position and another from the carbonyl group (C=O). researchgate.net Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate oxygen and the adjacent carbonyl oxygen act in concert to bind to a metal center.
This coordination typically results in the formation of a stable six-membered chelate ring, a favored configuration in coordination chemistry that enhances the thermodynamic stability of the complex (the chelate effect). This bidentate binding mode is a common feature observed in the complexation of 2-hydroxybenzophenones with a range of transition metals, including iron, cobalt, and zinc. researchgate.net The formation of such chelates is a key factor in their strong coordinating properties. researchgate.net
The coordination properties of the 2-hydroxybenzophenone scaffold can be finely tuned by the introduction of substituents on its aromatic rings. The specific ligand of interest, 3-Bromo-5-chloro-2-hydroxybenzophenone, features two electron-withdrawing halogen atoms (bromine and chlorine) on the phenolic ring.
These halogen substituents exert a significant influence on the ligand's electronic properties, primarily through their inductive effects. Electron-withdrawing groups, such as halogens, increase the acidity of the phenolic proton, facilitating its deprotonation and subsequent coordination to a metal ion. Furthermore, these substituents modulate the electron density on the donor oxygen atoms. Studies on substituted 2,4-dihydroxybenzophenones have shown that halogen groups can increase the strength of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups. mdpi.com This strengthening is a result of charge redistribution within the molecule, which in turn affects the ligand's interaction with a metal center. mdpi.com The electron-withdrawing nature of bromine and chlorine is expected to decrease the electron density on the phenolate and carbonyl oxygens, which can influence the strength and nature of the resulting metal-ligand bonds.
Synthesis of Metal Complexes Incorporating this compound Ligands
The synthesis of metal complexes with this compound as a ligand generally involves the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent. The specific reaction conditions, such as pH, temperature, and stoichiometry, can be adjusted to control the formation of the desired complex.
Derivatives of 2-hydroxybenzophenone have been shown to form stable complexes with a variety of transition metals. For instance, iron(III) has been reported to form facial octahedral complexes with ligands like 2-hydroxypropiophenone, a related compound. researchgate.net Similarly, cobalt(II) readily forms octahedral complexes with 2-hydroxybenzophenone ligands. researchgate.net The coordination sphere in these complexes is often completed by additional ligand molecules or solvent molecules.
While specific studies on this compound are less common, the known reactivity of the parent scaffold suggests analogous complexation behavior. Research on related substituted ligands provides a strong basis for predicting the formation of complexes with metals such as:
Fe(III): Expected to form octahedral complexes of the type [Fe(L)₃]. researchgate.netnih.gov
Co(II): Can form octahedral complexes, often incorporating other ligands or solvent molecules. researchgate.net
Zn(II): Known to form complexes with related thiosemicarbazone derivatives of 5-chloro-2-hydroxy-benzophenone. nih.govtandfonline.com
Mn(II): Forms mixed-ligand complexes with 2-hydroxybenzophenone and other ligands like substituted salicylaldehydes. researchgate.net
Cu(II): Readily forms complexes with various substituted Schiff bases and hydroxypyridinones, indicating a strong affinity for copper ions. nih.govnih.gov
The table below summarizes examples of metal complexes formed with related 2-hydroxy-carbonyl ligands, illustrating the expected coordination behavior.
| Metal Ion | Ancillary Ligand/Solvent | Coordination Geometry | Reference |
| Fe(III) | 2-hydroxypropiophenone | Octahedral | researchgate.net |
| Co(II) | 2,2'-dipyridylamine | Octahedral | researchgate.net |
| Zn(II) | Acetylacetone | Distorted Square-Pyramidal | tandfonline.com |
| Mn(II) | 5-Bromo-2-hydroxybenzaldehyde, H₂O | Octahedral (Proposed) | researchgate.net |
| Cu(II) | N-derivatized 3-hydroxy-4-pyridiones | Not specified | nih.gov |
To create complexes with tailored properties, this compound can be employed in mixed-ligand coordination strategies. This approach involves incorporating one or more different types of ligands (ancillary or co-ligands) into the metal's coordination sphere alongside the primary benzophenone (B1666685) ligand.
This strategy is valuable for several reasons:
Satisfying Coordination Number: It allows for the satisfaction of the preferred coordination number and geometry of the metal ion.
Modifying Properties: The ancillary ligands can be used to fine-tune the electronic, magnetic, and spectroscopic properties of the resulting complex.
For example, nitrogen-donor heterocyclic ligands like 2,2'-bipyridine (bipy) or 1,10-phenanthroline (phen) are often used as co-ligands. researchgate.net Studies on Mn(II) have shown the synthesis of mixed-ligand complexes containing 2-hydroxybenzophenone and other oxygen-donor ligands like β-diketones or substituted salicylaldehydes. researchgate.net Similarly, mixed-ligand complexes of zinc(II) with thiosemicarbazone derivatives of 5-chloro-2-hydroxy-benzophenone and acetylacetone have been synthesized and characterized. tandfonline.com These strategies lead to the formation of heteroleptic complexes with compositions such as [M(L)(L')(H₂O)₂], where L is the benzophenone derivative and L' is the co-ligand. researchgate.net
Structural Elucidation of Metal Complexes
Determining the precise three-dimensional structure of metal complexes is crucial for understanding their chemical and physical properties. A combination of spectroscopic and analytical techniques is employed for the structural elucidation of complexes derived from this compound.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. For instance, X-ray diffraction studies on cobalt(II) and iron(III) complexes with related 2-hydroxy-phenone ligands have confirmed their octahedral geometries. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key spectral changes include a shift in the C=O stretching frequency and the disappearance of the phenolic O-H stretching band upon deprotonation and coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help infer the coordination geometry. The d-d transitions of transition metal ions are particularly sensitive to the ligand field environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution and confirm its binding mode.
Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of paramagnetic complexes (e.g., those of Mn(II), Fe(III), Co(II), Cu(II)), which provides insight into the number of unpaired electrons and can help distinguish between different possible geometries (e.g., high-spin vs. low-spin octahedral). researchgate.net
Through the application of these complementary techniques, a comprehensive understanding of the structure and bonding in metal complexes of this compound can be achieved.
X-ray Crystallography of Complex Structures
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Studies on Schiff base ligands derived from substituted salicylaldehydes and their metal complexes have revealed a rich structural diversity.
For instance, the molecular structure of the Schiff base ligand N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide, a derivative of 3-bromo-5-chloro-salicylaldehyde, was determined by X-ray crystallography. nih.gov The analysis showed the compound crystallizes in the monoclinic space group P21/c. nih.gov Similarly, crystallographic studies of zinc(II) complexes with 3-bromo-5-chloro-salicylaldehyde have been successfully conducted, elucidating their molecular structures.
In a comprehensive study on iron(III) complexes with pentadentate Schiff base ligands derived from 2-hydroxybenzophenone analogues, the crystal structures of nine different complexes were determined. These studies confirm the coordination of the ligand to the metal center and establish the precise geometry of the complexes, which is often distorted octahedral.
Table 1: Crystallographic Data for a Representative Schiff Base Ligand Data for N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 15.1058 |
| b (Å) | 14.3433 |
| c (Å) | 17.5800 |
| Z | 8 |
Stereochemical Aspects and Isomerism in Metal Complexes
The stereochemistry of metal complexes derived from this compound is dictated by the coordination number of the metal ion and the denticity of the ligand. These ligands typically act as bidentate or tridentate chelating agents, leading to various possible geometries, including tetrahedral, square planar, and octahedral. nih.govjoac.infoijirt.org
In four-coordinate complexes, both tetrahedral and square planar geometries are common. For example, Cu(II) complexes with related Schiff base ligands have been reported to adopt a square planar geometry, while Co(II), Ni(II), and Zn(II) complexes can exhibit tetrahedral geometry. nih.gov
Six-coordinate octahedral complexes offer greater possibilities for isomerism.
Geometric Isomerism: When two ligands and four solvent molecules (or other monodentate ligands) coordinate to a metal center, cis and trans isomers can form. For ligands that coordinate in a tridentate facial (fac) or meridional (mer) fashion, further isomerism is possible. The steric bulk of the ligands can significantly influence which isomer is preferentially formed. For example, in studies of rhenium complexes with salicylaldehyde-based Schiff bases, steric interactions between bulky groups on the ligand backbone and phosphine (B1218219) co-ligands were found to drive the conversion of stable trans isomers into their cis counterparts. nih.gov
Optical Isomerism: Octahedral complexes with chelating ligands that lack a plane of symmetry can be chiral, existing as a pair of non-superimposable mirror images (enantiomers).
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds are governed by the d-electron configuration of the central metal ion and the nature of the ligand field.
Electronic Absorption and Emission Characteristics of Complexes
The electronic spectra of metal complexes with this compound derivatives are characterized by intense bands in the UV region and weaker bands in the visible region.
UV Region: The high-energy bands, typically observed below 400 nm, are assigned to intra-ligand π → π* and n → π* transitions associated with the aromatic rings and the C=N azomethine group of the Schiff base ligand. nih.govnih.gov Upon coordination to a metal ion, these bands may shift, indicating the involvement of the ligand in complex formation. scirp.org
Visible Region: The bands in the visible region are generally weaker and arise from d-d electronic transitions within the metal d-orbitals. The position and number of these bands are indicative of the coordination geometry. For instance, square planar Cu(II) complexes often show bands corresponding to ²B₁g→²A₁g and ²B₁g→²Eg transitions. joac.info Octahedral Cr(III) complexes typically display three bands assigned to ⁴A₂g(F) → ⁴T₂g(F), ⁴A₂g(F) → ⁴T₁g(F), and ⁴A₂g(F) → ⁴T₁g(P). nih.gov Intense bands in this region may also be due to Ligand-to-Metal Charge Transfer (LMCT) transitions.
Table 2: Representative Electronic Spectral Data for Schiff Base Metal Complexes
| Metal Complex | Absorption Bands (nm) | Assignment | Geometry |
| Cr(III) Complex nih.gov | 475, 431, 406 | ⁴A₂g(F) → ⁴T₂g(F), ⁴A₂g(F) → ⁴T₁g(F), ⁴A₂g(F) → ⁴T₁g(P) | Octahedral |
| Mn(II) Complex nih.gov | 477, 452, 408 | ⁶A₁g → ⁴T₁g(⁴G), ⁶A₁g → ⁴Eg(⁴G), ⁶A₁g → ⁴Eg(⁴D) | Octahedral |
| Cu(II) Complex joac.info | 673, 580, 370 | ²B₁g→²A₁g, ²B₁g→²Eg, Charge Transfer | Square Planar |
Magnetic Susceptibility and Spin State Analysis
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a complex, which allows for the determination of its spin state (high-spin or low-spin).
Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. The magnitude of this attraction is related to the effective magnetic moment (μ_eff), typically measured in Bohr magnetons (B.M.). For instance, Co(II), Ni(II), and Cu(II) complexes of a Schiff base derived from 3-bromo-5-chloro-salicylaldehyde were found to be paramagnetic. nih.gov Iron(III) complexes with related 2-hydroxybenzophenone Schiff bases consistently show high-spin behavior.
Diamagnetism: Complexes where all electrons are paired are diamagnetic and are weakly repelled by a magnetic field. Zn(II) complexes, having a d¹⁰ configuration, are consistently found to be diamagnetic. nih.gov
The experimentally determined magnetic moment can be used to infer the geometry and spin state of the complex. For example, a Mn(II) (d⁵) complex with a magnetic moment of 5.22 B.M. is indicative of a high-spin state with five unpaired electrons, consistent with an octahedral or tetrahedral geometry. nih.gov A Cu(II) (d⁹) complex with a magnetic moment of 1.83 B.M. corresponds to one unpaired electron, as expected for a square planar or distorted octahedral geometry. joac.info
Table 3: Magnetic Properties of Representative Schiff Base Metal Complexes
| Metal Ion | d-Electron Config. | Experimental μ_eff (B.M.) | No. of Unpaired e⁻ | Inferred Spin State |
| Cr(III) | d³ | 4.01 - 4.05 nih.gov | 3 | High-spin |
| Mn(II) | d⁵ | 5.22 nih.gov | 5 | High-spin |
| Fe(III) | d⁵ | ~5.9 | 5 | High-spin |
| Co(II) | d⁷ | Paramagnetic nih.gov | 3 (High-spin Oct.) | High-spin |
| Ni(II) | d⁸ | Paramagnetic nih.gov | 2 | High-spin |
| Cu(II) | d⁹ | 1.83 joac.info | 1 | N/A |
Ligand Field Theory and Crystal Field Stabilization Energy Considerations
Ligand Field Theory (LFT) describes the bonding in metal complexes, focusing on the interactions between the metal d-orbitals and the ligand orbitals. This interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. The magnitude of this splitting (Δ) and the pattern of the split depend on the geometry of the complex and the nature of the ligands.
Octahedral (O_h) Field: The five d-orbitals split into a lower-energy triplet (t₂g: d_xy, d_xz, d_yz) and a higher-energy doublet (e_g: d_z², d_x²-y²).
Tetrahedral (T_d) Field: The splitting pattern is inverted compared to octahedral, with a lower-energy doublet (e) and a higher-energy triplet (t₂). The splitting energy is smaller (Δ_t ≈ 4/9 Δ_o).
Square Planar (D_4h) Field: This geometry results in a more complex splitting pattern with four different energy levels.
The Crystal Field Stabilization Energy (CFSE) is the net energy reduction resulting from the placement of d-electrons in the split orbitals compared to a hypothetical spherical field. It is a key factor in determining the stability of a complex.
Calculation of CFSE (Octahedral Field): CFSE = [-0.4 x (no. of e⁻ in t₂g) + 0.6 x (no. of e⁻ in e_g)]Δ_o + P
Where P is the spin-pairing energy. For metal ions with d⁴-d⁷ configurations, the choice between a high-spin and low-spin configuration depends on the relative magnitudes of Δ_o and P.
If Δ_o < P (weak-field ligands): A high-spin complex is formed.
If Δ_o > P (strong-field ligands): A low-spin complex is formed.
For the high-spin d⁵ Mn(II) complexes mentioned previously (μ_eff = 5.22 B.M.), the electron configuration is t₂g³ e_g². nih.gov CFSE = [-0.4(3) + 0.6(2)]Δ_o = [-1.2 + 1.2]Δ_o = 0
This zero CFSE value is characteristic of high-spin d⁵ and d¹⁰ configurations. For a high-spin d⁸ Ni(II) complex (t₂g⁶ e_g²): CFSE = [-0.4(6) + 0.6(2)]Δ_o = [-2.4 + 1.2]Δ_o = -1.2Δ_o
This significant stabilization energy contributes to the prevalence of octahedral geometry for Ni(II) complexes.
Electrochemical Behavior of Metal Complexes
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of metal complexes. By measuring the current that develops in an electrochemical cell as the voltage is varied, CV can provide information about the reduction and oxidation potentials of a complex and the stability of the different oxidation states.
Studies on Schiff base metal complexes frequently employ CV to characterize their electronic properties. nih.gov A typical CV experiment for a metal complex can reveal:
Reversibility: The electrochemical process can be reversible, quasi-reversible, or irreversible. For example, in a study of a copper(II) Schiff base complex, the Cu(II)/Cu(I) redox couple was found to be quasi-reversible. chemistryjournals.net A reversible process indicates that the complex remains intact upon oxidation or reduction, while an irreversible process suggests a chemical change following the electron transfer.
The electrochemical behavior is crucial for applications in catalysis, sensor technology, and bioinorganic chemistry, where electron transfer processes are fundamental.
Cyclic Voltammetry of Metal-Ligand Systems
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of metal complexes. In the context of complexes involving 2-hydroxybenzophenone derivatives, CV studies reveal the potentials at which the metal center or the ligand can be oxidized or reduced. While specific CV data for metal complexes of this compound are not extensively documented in publicly available literature, the behavior of structurally similar metal-2-hydroxybenzophenone complexes provides a strong basis for understanding their electrochemical properties.
For instance, studies on iron(III) complexes with various substituted 2-hydroxybenzophenone ligands show distinct reduction peaks. The first reduction of these tris(2-hydroxybenzophenone)iron(III) complexes typically occurs at a potential around -1 V versus the ferrocene/ferrocenium (FcH/FcH+) couple in a solvent like dimethylformamide (DMF). uit.no This reduction potential is significantly more positive (by about 1 V) than the reduction potential of the free, uncoordinated 2-hydroxybenzophenone ligands. uit.no This shift indicates that the presence of the metal ion facilitates the reduction process.
The electrochemical behavior is also influenced by the nature of the metal ion. For example, while Mn(III/II) reduction in tris(2-hydroxybenzophenone)manganese(III) complexes is quasi-reversible, the Cu(II/I) reduction in bis(2-hydroxybenzophenone)copper(II) complexes is irreversible. uit.no The specific substituents on the benzophenone ligand also play a role; electron-withdrawing groups like bromine and chlorine are expected to make the reduction of the complex easier (occur at a less negative potential) compared to ligands with electron-donating groups. researchgate.net
The reversibility of a redox process can be assessed from the CV curve. A reversible one-electron process will have a peak separation (ΔEp = Epa - Epc) of approximately 59 mV at room temperature, and the ratio of the anodic to cathodic peak currents (ipa/ipc) will be close to one. For many metal complexes of 2-hydroxybenzophenone derivatives, the reduction processes are often quasi-reversible or irreversible, suggesting changes in the coordination geometry of the complex upon electron transfer. mdpi.com
To illustrate the typical data obtained from such studies, the following table presents representative electrochemical data for a related iron(III) complex.
| Compound | Epc (V vs. Fc/Fc+) | Epa (V vs. Fc/Fc+) | ΔEp (mV) |
| tris(2-hydroxybenzophenone)iron(III) | -1.05 | -0.95 | 100 |
| Data is illustrative and based on findings for similar 2-hydroxybenzophenone complexes. |
Metal-Based vs. Ligand-Based Redox Processes
A crucial aspect of the electrochemical analysis of coordination compounds is determining whether a redox process is centered on the metal ion or the ligand. This distinction is fundamental to understanding the electronic structure and reactivity of the complex.
Several methods can be used to distinguish between metal-based and ligand-based redox events:
Comparison with Free Ligand: A common approach is to compare the cyclic voltammogram of the metal complex with that of the free, uncoordinated ligand. Redox processes occurring at potentials significantly different from those of the free ligand are often attributed to the metal center. uit.no For example, the first reduction of tris(2-hydroxybenzophenone)iron(III) complexes is observed at a potential about 1 V more positive than the reduction of the free ligand, strongly suggesting a metal-based reduction (Fe(III) to Fe(II)). uit.no
Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for elucidating the nature of redox processes. By analyzing the molecular orbitals involved in the electron transfer, it is possible to determine whether the electron is added to or removed from an orbital that is primarily metal- or ligand-in-character. uit.no For tris(2-hydroxybenzophenone)iron(III) complexes, DFT calculations have confirmed that the first reduction is indeed iron-based, while subsequent reduction steps are ligand-based. uit.nouit.no
Spectroelectrochemistry: This technique combines electrochemical measurements with spectroscopy (e.g., UV-Vis, EPR). By observing the changes in the electronic or magnetic properties of the complex as the potential is varied, one can often identify the species being oxidized or reduced. For example, a change in the d-d electronic transitions would point to a metal-centered process, while the appearance of a radical signal in the EPR spectrum might indicate a ligand-based event.
In the case of metal complexes with 2-hydroxybenzophenone derivatives, the first reduction is typically metal-centered. uit.noresearchgate.net This is because the metal ion introduces a lower-energy vacant orbital into the system, which becomes the recipient of the first electron. Subsequent redox processes, occurring at more negative potentials, are often ligand-based, involving the π-system of the benzophenone backbone. uit.nouit.no
The following table summarizes the assignment of redox processes for a representative iron(III)-2-hydroxybenzophenone system based on combined experimental and theoretical data.
| Redox Process | Potential Range (V vs. Fc/Fc+) | Assignment | Evidence |
| First Reduction | ~ -1.0 | Metal-Based | Occurs at a potential ~1V more positive than the free ligand; DFT analysis. uit.no |
| Subsequent Reductions | < -1.5 | Ligand-Based | Occur at potentials closer to that of the free ligand; DFT analysis. uit.nouit.no |
| Data is illustrative and based on findings for similar 2-hydroxybenzophenone complexes. |
Advanced Functional Material Applications Derived from 3 Bromo 5 Chloro 2 Hydroxybenzophenone Scaffolds
Precursors in Chiral Molecule Synthesis
While direct, large-scale applications of 3-bromo-5-chloro-2-hydroxybenzophenone in chiral synthesis are not extensively documented, its structural motifs are highly relevant. The benzophenone (B1666685) core is a key component in established asymmetric reactions. For instance, substituted benzophenone imines are valuable substrates in transition metal-catalyzed asymmetric hydrogenation processes to produce enantioenriched diarylmethylamines, which are important chiral building blocks in pharmaceuticals. acs.org Furthermore, chiral ketones themselves can serve as catalysts in asymmetric photoreactions, highlighting the potential of benzophenone derivatives in stereoselective synthesis. rsc.org The presence of halogen and hydroxyl groups on the this compound scaffold allows for further functionalization, opening possibilities for its development as a precursor for more complex chiral molecules.
Application as Photophysical Probes
The benzophenone moiety is a well-established photoactivatable group, or photophore, widely used in chemical biology for photoaffinity labeling. nih.govnih.gov Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group is excited to a triplet diradical state. This highly reactive species can abstract a hydrogen atom from a nearby C-H bond, typically found in amino acid side chains, to form a stable covalent bond. nih.govnih.gov This property makes this compound an excellent candidate scaffold for designing photophysical probes to investigate biological interactions.
Photophysical probes incorporating the benzophenone structure are powerful tools for mapping peptide-protein interactions. nih.gov A peptide of interest can be functionalized with a benzophenone-containing probe. When this modified peptide binds to its target protein, UV irradiation triggers the formation of a covalent cross-link between the peptide and the protein at the binding interface. dntb.gov.ua
This covalent capture allows for the identification of binding partners within complex biological mixtures and the precise mapping of binding sites. Subsequent proteomic analysis can identify the exact amino acid residues that were in close proximity to the benzophenone probe. This technique provides invaluable spatial information about how peptides dock with their protein receptors. nih.govacs.org
| Probe Design Strategy | Experimental Step | Information Gained |
| Synthesis | A benzophenone derivative is attached to a peptide of interest. | A photoreactive peptide is created. |
| Incubation | The photoreactive peptide is incubated with its target protein or a complex cell lysate. | The peptide binds non-covalently to its target(s). |
| UV Irradiation | The mixture is exposed to UV light (350-360 nm). | A covalent bond forms between the peptide and the protein at the binding site. |
| Analysis | Techniques like mass spectrometry are used to analyze the cross-linked product. | Identification of the binding protein and the specific site of interaction. |
This interactive table outlines the general workflow for using benzophenone-based probes in studying peptide-protein interactions.
Similarly to its use in studying peptide-protein interactions, the this compound scaffold can be used to create probes for investigating enzyme-ligand binding. nih.gov A small molecule inhibitor or substrate can be modified to include the benzophenone photophore. When this probe binds to the active site or an allosteric site of an enzyme, UV activation will create a covalent link. nih.govacs.org
This photoaffinity labeling strategy is instrumental in:
Identifying drug targets: Probes can identify the specific enzymes a drug binds to in a complex proteome.
Mapping binding sites: It allows for the precise localization of the active or allosteric site where a ligand binds. nih.gov
Understanding conformational changes: Cross-linking can trap transient enzyme-ligand complexes, providing insight into the dynamics of binding.
The chemical stability of the benzophenone group, which is unreactive until activated by light, is a significant advantage, allowing for controlled experiments to elucidate the intricacies of enzyme-ligand recognition. acs.org
| Application | Benefit of Benzophenone Probe | Research Outcome |
| Target Identification | Covalently labels the protein target of a small molecule in a complex mixture. | Discovery of new therapeutic targets or off-target effects. |
| Binding Site Mapping | Forms a covalent bond at the specific site of interaction within the enzyme. | Detailed structural understanding of the enzyme's active or allosteric site. |
| Mechanism Studies | "Freezes" the enzyme-ligand interaction for analysis. | Insights into the mechanism of inhibition or catalysis. |
This interactive table details the applications of benzophenone probes in enzymology.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways
The synthesis of highly substituted 2-hydroxybenzophenones, such as 3-Bromo-5-chloro-2-hydroxybenzophenone, is an area of active research. rsc.org Traditional methods often involve Friedel-Crafts acylation, which can have limitations in terms of regioselectivity and substrate scope. Future research is anticipated to focus on developing more efficient and versatile synthetic routes.
One promising direction is the exploration of transition-metal-free synthetic strategies. rsc.orgrsc.org For instance, a novel approach involves the skeletal clipping of 3-benzofuranones, which proceeds through annulation, ring clipping, and a benzannulation process under mild conditions. rsc.orgrsc.org This method offers a pathway to highly substituted 2-hydroxybenzophenones with a variety of functional groups. rsc.org Further research could adapt this methodology for the specific synthesis of this compound, potentially offering higher yields and greater control over the final structure.
Another avenue for exploration is the use of organocatalyst- and reagent-controlled cascade benzannulation reactions. rsc.org These methods can selectively produce diverse and multifunctionalized 2-hydroxybenzophenone (B104022) frameworks and could be tailored for the synthesis of the target compound. rsc.org The development of such eco-friendly protocols, utilizing green solvents and avoiding harsh reagents, is a key trend in modern synthetic chemistry. rsc.org
| Synthetic Approach | Potential Advantages | Key Intermediates/Reactants |
| Skeletal Clipping of 3-Benzofuranones | Transition-metal-free, mild conditions, access to highly substituted products. rsc.orgrsc.org | 3-Benzofuranones, various aldehydes. rsc.org |
| Cascade Benzannulation | Organocatalyst-controlled, high selectivity, environmentally benign. rsc.org | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds. rsc.org |
| Metal-Halogen Exchange | Versatile for building A- and B-rings of the benzophenone (B1666685). acs.org | Brominated phenol (B47542) derivatives, Weinreb amides. acs.org |
Exploration of Advanced Spectroscopic Techniques
A thorough understanding of the molecular structure and properties of this compound necessitates the application of advanced spectroscopic techniques. While standard methods like NMR and IR spectroscopy provide basic structural information, more sophisticated approaches can offer deeper insights.
Future research will likely involve the use of two-dimensional NMR (2D NMR) spectroscopy to unambiguously assign the proton and carbon signals, which can be complex in polysubstituted aromatic systems. numberanalytics.com Techniques such as COSY, HSQC, and HMBC will be crucial for confirming the connectivity and spatial relationships of the atoms within the molecule.
Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique that could be employed to study the vibrational modes of this compound with high sensitivity. numberanalytics.com This would be particularly useful for analyzing trace amounts of the compound or its interactions with surfaces, which is relevant for potential applications in materials science. numberanalytics.com Furthermore, the combination of experimental spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), can provide a more comprehensive understanding of the spectroscopic data. mdpi.com This integrated approach is becoming increasingly important for the detailed characterization of halogenated organic compounds. mdpi.com
Integration of Machine Learning in Computational Studies
The use of machine learning (ML) in computational chemistry is a rapidly growing field that holds significant promise for accelerating the discovery and optimization of new molecules. nih.govresearchgate.net For this compound, ML models could be developed to predict a wide range of properties, from its physicochemical characteristics to its potential biological activities.
One key application of ML is in the prediction of reaction outcomes and regioselectivity in electrophilic aromatic substitutions. researchgate.net This could be invaluable in optimizing the synthesis of this compound and its derivatives. researchgate.net By training ML models on datasets of similar reactions, it may be possible to predict the most likely sites of further functionalization on the benzophenone scaffold with high accuracy. researchgate.net
Moreover, ML can be used to develop Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net These models can correlate the structural features of a molecule with its properties, such as solubility, melting point, and spectroscopic characteristics. For this compound, a QSPR model could be trained to predict its UV-absorption properties, which is crucial for its potential application as a UV filter. rsc.org The integration of ML with quantum mechanical calculations can further enhance the predictive power of these models. chemistryworld.com
Design of Next-Generation Functional Materials
The 2-hydroxybenzophenone scaffold is a well-known chromophore used in UV absorbers and other functional materials. kyoto-u.ac.jp The presence of bromine and chlorine atoms in this compound can be expected to modify its electronic and photophysical properties, opening up possibilities for the design of new materials.
A significant area of interest is the development of novel fluorophores based on the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. frontiersin.orgnih.gov 2-Hydroxybenzophenone derivatives can exhibit dual emission, and by attaching different electron-donating groups, it is possible to tune the emission color. frontiersin.orgnih.gov Future research could involve the synthesis of derivatives of this compound to create new ESIPT-based materials for applications in sensors, imaging, and organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov
Another potential application is in the development of high-performance polymer nanocomposites. researchgate.net 2-Hydroxybenzophenones are used as UV stabilizers in polymers, and the unique properties of this compound could lead to enhanced performance. kyoto-u.ac.jp Research could focus on incorporating this compound into various polymer matrices to create materials with improved resistance to UV degradation, mechanical strength, and thermal stability. researchgate.net
| Potential Application | Key Properties | Relevant Research Areas |
| ESIPT Fluorophores | Dual emission, tunable photophysics. frontiersin.orgnih.gov | Organic electronics, chemical sensors, bio-imaging. frontiersin.orgnih.gov |
| UV Stabilizers in Polymers | High UV absorption, photostability. kyoto-u.ac.jp | Polymer chemistry, materials science. researchgate.net |
| Potent UV-A/B Filters | Broad UV absorption spectrum. rsc.org | Cosmetics, coatings. rsc.org |
Investigations into Structure-Property-Function Relationships
Future studies will likely focus on elucidating how the specific substitution pattern influences the compound's electronic structure, and consequently, its chemical reactivity and photophysical properties. For example, the position of the halogen atoms can significantly impact the molecule's activity as a protein tyrosine kinase inhibitor, as has been observed in other halogenated benzophenone derivatives. nih.gov
Systematic studies involving the synthesis and characterization of a series of related benzophenones, where the position and nature of the halogen substituents are varied, would provide valuable data for establishing clear structure-activity relationships (SAR). nih.gov This information is critical for the rational design of new molecules with optimized properties for specific applications, such as insecticides or pharmaceuticals. nih.govacs.org Computational modeling will play a crucial role in these investigations, helping to rationalize experimental findings and guide the design of new and improved compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the bromination and chlorination steps in the synthesis of 3-bromo-5-chloro-2-hydroxybenzophenone to minimize byproducts?
- Methodological Answer : Bromination and chlorination reactions require careful control of stoichiometry, temperature, and catalysts. For bromination, N-bromosuccinimide (NBS) with FeCl₃ or AlCl₃ as a catalyst is commonly used to target the para position relative to the hydroxyl group . Chlorination can follow via electrophilic substitution using Cl₂ or SOCl₂. Monitor reaction progress using HPLC or GC-MS to identify intermediates like 5-chloro-2-hydroxybenzophenone (precursor) and optimize quenching conditions to prevent over-halogenation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address overlapping signals?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign signals by comparing with analogous compounds (e.g., 2-hydroxy-5-chlorobenzophenone ). Overlapping aromatic peaks can be resolved using 2D NMR (COSY, HSQC).
- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₈BrClO₂). Cross-reference with computational predictions (DFT) for fragmentation patterns .
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation products?
- Methodological Answer : Conduct accelerated stability studies under varying pH, humidity, and light exposure. Use:
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition (e.g., loss of Br/Cl at >200°C).
- HPLC-PDA : Monitor hydrolytic degradation (e.g., cleavage of the benzophenone core) . Store the compound in amber vials at –20°C under inert gas to suppress photolytic dehalogenation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise from halogen-halogen interactions?
- Methodological Answer : Use SHELXL/SHELXD for structure refinement . Halogen atoms (Br, Cl) may exhibit Type-II interactions (e.g., Br···Cl contacts at 3.3–3.5 Å), influencing crystal packing. Mitigate disorder by collecting high-resolution data (<1.0 Å) and applying restraints to thermal parameters. Compare with structurally similar compounds (e.g., 5-bromo-2′-chloro-2-hydroxybenzophenone ).
Q. What computational strategies predict the electronic effects of bromine and chlorine substituents on the benzophenone core’s reactivity?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
- Map electrostatic potentials, highlighting electron-deficient regions (Br/Cl inductive effects).
- Simulate reaction pathways (e.g., nucleophilic attack at the carbonyl group) . Validate with experimental kinetic data from Suzuki-Miyaura coupling reactions .
Q. How can researchers reconcile contradictory solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies often arise from polymorphism or solvent impurities. Use:
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., melting point variations).
- Dynamic Light Scattering (DLS) : Detect aggregates in nonpolar solvents (e.g., toluene). Reference solubility parameters (Hansen solubility) for solvents like DMSO (δ ≈ 26 MPa¹/²) .
Q. What mechanistic insights can be gained from studying cross-coupling reactions involving this compound as a substrate?
- Methodological Answer : Use palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to probe steric and electronic effects:
- Kinetic Isotope Effects (KIE) : Compare rates of ⁷⁹Br vs. ⁸¹Br substitution to assess oxidative addition steps.
- In-situ IR Spectroscopy : Monitor intermediate formation (e.g., Pd(0)-aryl complexes). Cross-reference with computational mechanistic studies .
Q. How can researchers design asymmetric synthesis routes for chiral derivatives of this compound?
- Methodological Answer : Introduce chirality via:
- Chiral Auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during ketone functionalization.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters. Validate enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 312.46 g/mol | |
| Melting Point | 129–130°C (predicted) | |
| Preferred Crystallization Solvent | Ethanol/water (7:3 v/v) | |
| TGA Decomposition Onset | 210°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
